5-Methoxy-4'-(trifluoromethyl)biphenyl-2-carbaldehyde
Description
5-Methoxy-4'-(trifluoromethyl)biphenyl-2-carbaldehyde is a biphenyl derivative featuring a methoxy group at the 5-position and a trifluoromethyl group at the 4'-position of the biphenyl scaffold, with a carbaldehyde functional group at the 2-position. This compound combines aromaticity, electron-withdrawing (trifluoromethyl), and electron-donating (methoxy) substituents, which influence its electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C15H11F3O2 |
|---|---|
Molecular Weight |
280.24 g/mol |
IUPAC Name |
4-methoxy-2-[4-(trifluoromethyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C15H11F3O2/c1-20-13-7-4-11(9-19)14(8-13)10-2-5-12(6-3-10)15(16,17)18/h2-9H,1H3 |
InChI Key |
NQOAQYGARIEYKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-4’-(trifluoromethyl)biphenyl-2-carbaldehyde typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core by coupling a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Trifluoromethylation: The trifluoromethyl group is introduced at the 4’-position using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Methanol, trifluoromethyl iodide, and suitable bases or acids depending on the reaction type.
Major Products:
Oxidation: 5-Methoxy-4’-(trifluoromethyl)biphenyl-2-carboxylic acid.
Reduction: 5-Methoxy-4’-(trifluoromethyl)biphenyl-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique functional groups make it a potential candidate for drug discovery, particularly in designing molecules with specific biological activities.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Industry:
Mechanism of Action
The mechanism of action of 5-Methoxy-4’-(trifluoromethyl)biphenyl-2-carbaldehyde depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The methoxy and trifluoromethyl groups can enhance the compound’s binding affinity and specificity to these targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5-Methoxy-4'-(trifluoromethyl)biphenyl-2-carbaldehyde with four analogous compounds, highlighting structural features, molecular properties, and applications:
*Estimated based on molecular formula.
Key Observations:
Functional Group Impact :
- The carbaldehyde group in the target compound and its thiazole analog () enables reactions such as condensations or reductions, whereas the oxime in fluvoxamine () is critical for its biological activity.
- The trifluoromethyl group enhances metabolic stability and lipophilicity, a feature shared across all compared compounds .
Structural Backbone Differences :
- Biphenyl and terphenyl systems (target compound and ) offer planar structures suitable for π-π interactions, whereas the thiazole ring () introduces heterocyclic rigidity.
Applications :
- Fluvoxamine () exemplifies therapeutic applications, while the thiazole and terphenyl analogs () highlight roles in materials science or agrochemicals. The target compound’s biphenyl-carbaldehyde structure positions it as a versatile synthetic intermediate.
Research Findings and Data
Solubility and Reactivity:
- Fluvoxamine derivatives () show moderate aqueous solubility due to the maleate counterion, whereas the biphenyl-carbaldehyde likely has lower solubility in polar solvents, typical of aromatic aldehydes.
- Thiazole-carbaldehyde () may exhibit enhanced stability under acidic conditions compared to biphenyl systems due to the electron-deficient thiazole ring.
Pharmacological Relevance:
- The trifluoromethyl-methoxy motif in fluvoxamine () is associated with improved blood-brain barrier penetration, suggesting that the target compound’s analogous groups could be leveraged in CNS-targeting drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
